molecular formula C13H18N2O3 B13460358 Benzyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate

Benzyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate

Cat. No.: B13460358
M. Wt: 250.29 g/mol
InChI Key: CXIZUYDNLJEOIH-UHFFFAOYSA-N
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Description

Benzyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the cyclization of β-lactams under microwave irradiation in an alkaline aqueous medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The azetidine ring can be reduced to form a more saturated compound.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a carbonyl-containing compound, while substitution of the benzyl group could yield a variety of functionalized azetidines .

Mechanism of Action

The mechanism of action of Benzyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can undergo ring-opening reactions, which are crucial for its biological activity. The compound can also act as a nucleophile, participating in various biochemical pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl 3-(2-hydroxyethylamino)azetidine-1-carboxylate

InChI

InChI=1S/C13H18N2O3/c16-7-6-14-12-8-15(9-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2

InChI Key

CXIZUYDNLJEOIH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)NCCO

Origin of Product

United States

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